

An In-depth Technical Guide on Tropane Alkaloids from *Convolvulus pluricaulis*

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Compound of Interest

Compound Name: *Convolamine*

Cat. No.: B000090

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tropane alkaloids found in *Convolvulus pluricaulis*, a plant recognized in traditional medicine for its cognitive-enhancing properties. The focus of this document is on the chemical and pharmacological characteristics of these compounds, with a particular emphasis on **convolamine**, a notable tropane alkaloid with significant neuromodulatory activity.

Tropane Alkaloids in *Convolvulus pluricaulis*

Convolvulus pluricaulis is a source of various secondary metabolites, including a class of bicyclic alkaloids known as tropane alkaloids. These compounds are characterized by their distinctive tropane ring structure. Among the tropane alkaloids identified in this plant are **convolamine**, convolvine, and scopoletin.^{[1][2]} While several alkaloids have been reported, **convolamine** has emerged as a compound of significant interest due to its potent and specific pharmacological profile.

Convolamine: A Key Bioactive Tropane Alkaloid

Convolamine is a tropane alkaloid that has been identified as a potent positive modulator of the sigma-1 receptor (S1R), a molecular chaperone protein involved in cellular stress responses and neuroprotection.^[3] This activity is believed to contribute to the traditional use of *Convolvulus pluricaulis* for memory and cognitive enhancement.

Quantitative Data

The following table summarizes the key quantitative data available for **convolamine** and scopoletin, another tropane alkaloid found in *Convolvulus pluricaulis*.

Compound	Parameter	Value	Reference
Convolamine	Molecular Formula	C ₁₇ H ₂₃ NO ₄	[4]
Molecular Weight	305.37 g/mol	[4]	
Sigma-1 Receptor Positive Modulatory Effect (IC ₅₀)	289 nM	[5]	
Scopoletin	Molecular Formula	C ₁₀ H ₈ O ₄	[6]
Molecular Weight	192.17 g/mol	[6]	
Content in Hydro- alcoholic Extract	0.1738% w/w	[3][7]	
Content in Methanol Extract	0.0932% w/w	[7]	
Content in Water Extract	0.0435% w/w	[7]	

Spectroscopic Data

While complete assigned NMR data for **convolamine** from *Convolvulus pluricaulis* is not readily available in the public domain, below are the available ¹H and ¹³C NMR data for scopoletin, which can be used as a reference for the identification of this compound in plant extracts.

Table 2: ¹H and ¹³C NMR Data for Scopoletin[6]

Position	δC (ppm)	δH (ppm, mult., J in Hz)
2	161.26	-
3	107.53	6.20 (d, J = 12)
4	143.23	7.49 (d, J = 12)
4a	111.51	-
5	113.47	6.85 (s)
6	144.01	-
7	149.71	-
8	103.22	6.77 (s)
1a	150.32	-
6-OCH ₃	56.44	3.87 (s)

Experimental Protocols

Extraction of Tropane Alkaloids

A general method for the extraction of alkaloids from *Convolvulus pluricaulis* involves an initial extraction with an alkaline ethanolic solution followed by a liquid-liquid extraction with chloroform. This procedure is designed to separate the medium polarity compounds, which include the alkaloids.

Protocol:

- **Plant Material Preparation:** The whole plant of *Convolvulus pluricaulis* is collected, cleaned, dried, and ground into a fine powder.
- **Alkaline Ethanolic Extraction:** The powdered plant material is subjected to extraction with an ethanol-water mixture adjusted to an alkaline pH. This process is repeated multiple times to maximize the extraction yield.
- **Filtration and Concentration:** The ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

- **Liquid-Liquid Extraction:** The dried extract is resuspended in distilled water and transferred to a separatory funnel. An equal volume of chloroform is added, and the mixture is shaken vigorously. The chloroform layer, containing the alkaloids and other medium polarity compounds, is collected. This step is repeated multiple times.
- **Final Concentration:** The collected chloroform fractions are combined and brought to dryness to yield the total alkaloid-enriched extract.

The reported yield for the total chloroform extract from the whole plant is approximately $0.27 \pm 0.01\%$.

Quantification of Scopoletin by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of scopoletin in various extracts of *Convolvulus pluricaulis*.^{[3][7]}

Chromatographic Conditions:

- **Column:** C18 (e.g., Phenomenex, 250 mm × 4.6 mm, 5 μm)
- **Mobile Phase:** Isocratic mixture of methanol and water (30:70) containing 0.1% v/v formic acid
- **Detection:** UV at 366 nm
- **Flow Rate:** 1.0 mL/min
- **Injection Volume:** 20 μL

Sample Preparation:

- A known amount of the dried plant extract is dissolved in HPLC-grade methanol.
- The solution is sonicated to ensure complete dissolution.
- The final volume is adjusted with methanol, and the solution is filtered through a 0.45 μm membrane filter prior to injection.

Quantification:

Quantification is achieved by comparing the peak area of scopoletin in the sample with that of a standard curve generated from known concentrations of a scopoletin standard.

Sigma-1 Receptor Positive Allosteric Modulator Assay

The positive allosteric modulatory activity of a compound like **convolamine** on the sigma-1 receptor can be assessed by its ability to enhance the binding or functional activity of a known sigma-1 receptor agonist.^{[8][9][10]}

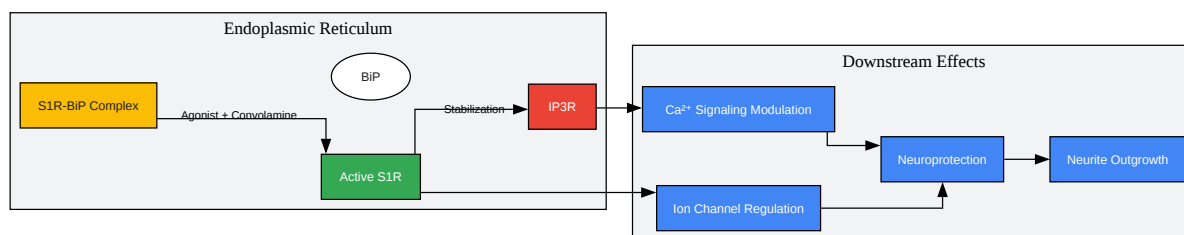
Protocol Outline (based on potentiation of agonist-induced receptor-chaperone dissociation):

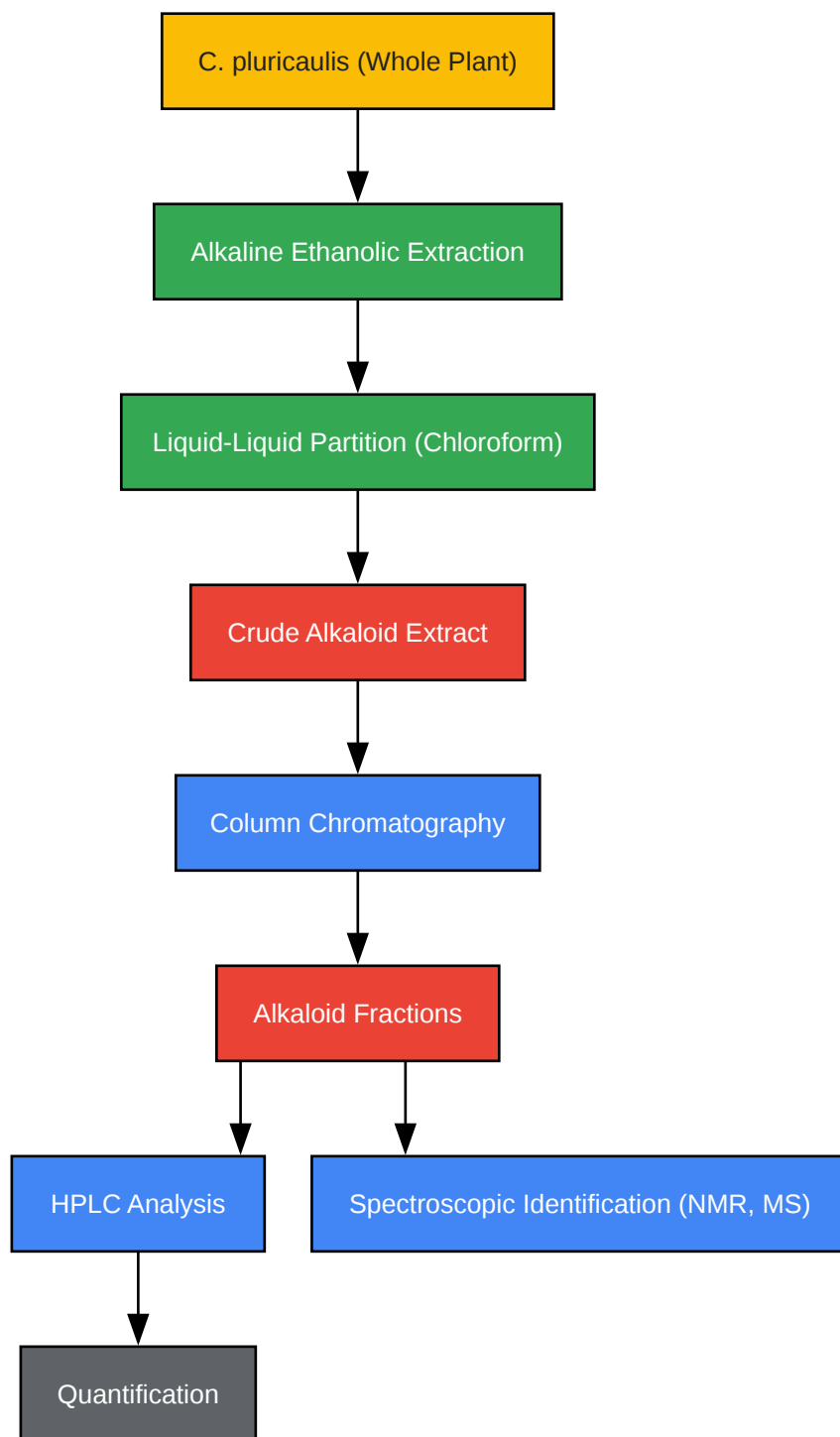
- **Cell Culture:** A cell line expressing the sigma-1 receptor (e.g., HT22 cells) is cultured under standard conditions.
- **Treatment:** Cells are pre-incubated with varying concentrations of the test compound (e.g., **convolamine**) for a defined period.
- **Agonist Stimulation:** A known sigma-1 receptor agonist (e.g., (+)SKF-10047) is then added to the cells at a fixed concentration.
- **Immunoprecipitation:** The sigma-1 receptor is immunoprecipitated from the cell lysates.
- **Western Blotting:** The immunoprecipitated samples are subjected to Western blotting to detect the amount of the chaperone protein BiP that co-immunoprecipitates with the sigma-1 receptor.
- **Analysis:** A positive allosteric modulator will enhance the agonist-induced dissociation of BiP from the sigma-1 receptor, which can be quantified by densitometry of the Western blot bands.

Visualization of a Key Signaling Pathway and Experimental Workflow

Sigma-1 Receptor Signaling Pathway

Convolamine acts as a positive modulator of the sigma-1 receptor (S1R). The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Under resting conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist, which is enhanced by a positive allosteric modulator like **convolamine**, S1R dissociates from BiP and can then interact with various downstream effectors to modulate cellular signaling.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)





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